molecular formula C19H18F2N2O4 B12785254 Carbamic acid, (4-amino-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester CAS No. 148797-24-4

Carbamic acid, (4-amino-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester

Cat. No.: B12785254
CAS No.: 148797-24-4
M. Wt: 376.4 g/mol
InChI Key: MCOPTZNLNORUTI-HNNXBMFYSA-N
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Description

Carbamic acid, (4-amino-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester is a chemical compound with the molecular formula C19H18F2N2O4 . This compound is known for its unique structure, which includes both amino and difluoro groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (4-amino-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency. The industrial methods are designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (4-amino-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and low temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Carbamic acid, (4-amino-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of carbamic acid, (4-amino-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to carbamic acid, (4-amino-3,3-difluoro-2,4-dioxo-1-(phenylmethyl)butyl)-, phenylmethyl ester include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

148797-24-4

Molecular Formula

C19H18F2N2O4

Molecular Weight

376.4 g/mol

IUPAC Name

benzyl N-[(2S)-5-amino-4,4-difluoro-3,5-dioxo-1-phenylpentan-2-yl]carbamate

InChI

InChI=1S/C19H18F2N2O4/c20-19(21,17(22)25)16(24)15(11-13-7-3-1-4-8-13)23-18(26)27-12-14-9-5-2-6-10-14/h1-10,15H,11-12H2,(H2,22,25)(H,23,26)/t15-/m0/s1

InChI Key

MCOPTZNLNORUTI-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)C(C(=O)N)(F)F)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)C(C(=O)N)(F)F)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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